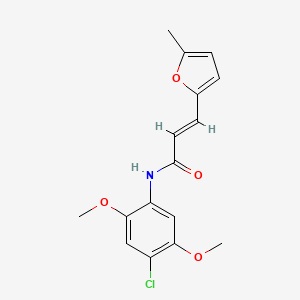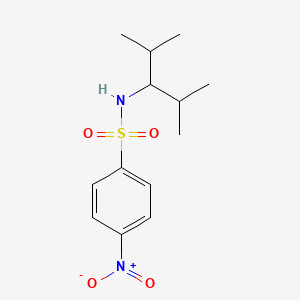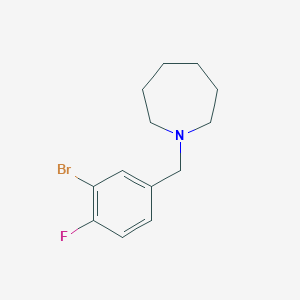![molecular formula C18H16ClNO B5777783 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone](/img/structure/B5777783.png)
1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone, also known as 4-Chloro-α-PVP, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. The compound belongs to the class of substituted cathinones, which are structurally similar to amphetamines and cathinone, a natural stimulant found in the khat plant.
Mecanismo De Acción
The exact mechanism of action of 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone is not fully understood, but it is believed to primarily act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. By inhibiting the reuptake of these neurotransmitters, the compound increases their levels in the brain, leading to a stimulant effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other stimulants such as cocaine and amphetamines. The compound has been shown to increase heart rate, blood pressure, and body temperature, as well as induce feelings of euphoria, alertness, and increased energy. However, it can also lead to negative effects such as anxiety, paranoia, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone in lab experiments is its potency and selectivity for the dopamine, norepinephrine, and serotonin transporters. This makes it a useful tool for investigating the role of these neurotransmitters in the brain. However, the compound's psychoactive effects and potential for abuse limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone. One area of interest is its potential therapeutic applications, particularly in the treatment of conditions such as depression and attention deficit hyperactivity disorder (ADHD). Another direction is the investigation of the compound's effects on the brain and behavior, including its potential for addiction and abuse liability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with other neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone involves the reaction of 4-chlorobenzyl chloride with indole-3-acetic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by recrystallization. The synthesis method has been described in detail in a study by Kolanos et al. (2015).
Aplicaciones Científicas De Investigación
1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone has been primarily used in scientific research to investigate its psychoactive effects and potential therapeutic applications. Studies have shown that the compound acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other stimulants such as cocaine and amphetamines.
Propiedades
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]indol-3-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO/c1-2-18(21)16-12-20(17-6-4-3-5-15(16)17)11-13-7-9-14(19)10-8-13/h3-10,12H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTIPKPYEGQPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-thiophenecarbaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5777703.png)
![2-[methyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5777709.png)
![5-ethyl-3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5777717.png)
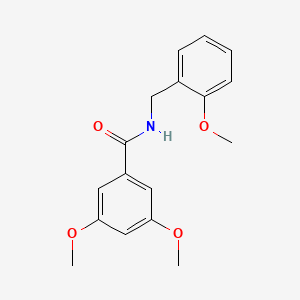
![N'-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5777729.png)
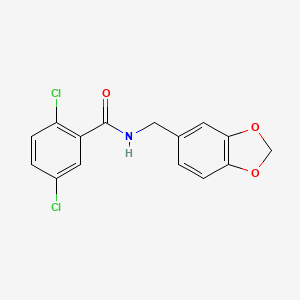
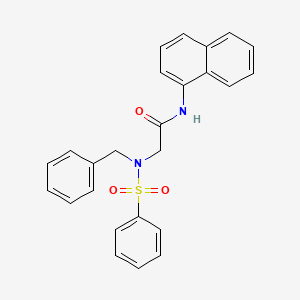
![methyl 2-[(2,2-dimethylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5777743.png)
![3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5777752.png)
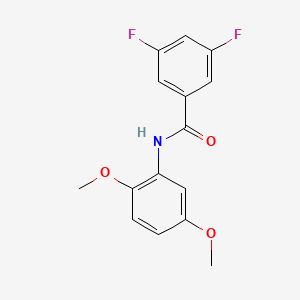
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide](/img/structure/B5777771.png)
